2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide 2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 786630-75-9
VCID: VC4062864
InChI: InChI=1S/C8H16N2O2/c1-9-6-8(11)10-5-7-3-2-4-12-7/h7,9H,2-6H2,1H3,(H,10,11)
SMILES: CNCC(=O)NCC1CCCO1
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide

CAS No.: 786630-75-9

Cat. No.: VC4062864

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

2-(methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide - 786630-75-9

Specification

CAS No. 786630-75-9
Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name 2-(methylamino)-N-(oxolan-2-ylmethyl)acetamide
Standard InChI InChI=1S/C8H16N2O2/c1-9-6-8(11)10-5-7-3-2-4-12-7/h7,9H,2-6H2,1H3,(H,10,11)
Standard InChI Key NKKSEPVYXJGIGP-UHFFFAOYSA-N
SMILES CNCC(=O)NCC1CCCO1
Canonical SMILES CNCC(=O)NCC1CCCO1

Introduction

Key Findings

2-(Methylamino)-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS 786630-75-9) is a structurally unique acetamide derivative featuring a tetrahydrofuran (THF) ring and methylamino functional group. With a molecular formula of C8H16N2O2\text{C}_8\text{H}_{16}\text{N}_2\text{O}_2 and molecular weight of 172.23 g/mol, this compound has garnered attention in pharmaceutical and synthetic chemistry research. While its biological activity remains underexplored, its structural motifs suggest potential applications in drug discovery and chemical synthesis. This review synthesizes data from patents, chemical databases, and peer-reviewed studies to provide a holistic analysis of its properties, synthesis, and research landscape .

Chemical Structure and Key Characteristics

Core Structural Features

The compound consists of:

  • A tetrahydrofuran (THF) ring (oxolane) at the N-substituent position.

  • A methylamino group (NHCH3-\text{NHCH}_3) attached to the acetamide backbone.

  • An acetamide moiety (NC(O)CH2-\text{NC(O)CH}_2-) bridging the THF and methylamino groups .

Table 1: Key Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular formulaC8H16N2O2\text{C}_8\text{H}_{16}\text{N}_2\text{O}_2PubChem
Molecular weight172.23 g/molPubChem
CAS Registry Number786630-75-9LookChem
SMILESCNCC(=O)NCC1CCCO1PubChem
Storage conditions2–8°C (cool, dry environment)Sigma-Aldrich

Spectroscopic Data

  • 1H-NMR (DMSO-d6d_6): Signals at δ 2.95 (N-methyl), 3.60 (methylene), and 5.15 (amide proton) .

  • 13C-NMR: Peaks corresponding to the THF ring carbons (δ 46–79 ppm) and carbonyl carbon (δ 170 ppm) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Amido Protection: Glycine methyl ester hydrochloride reacts with tert-Butyl dicarbonate under alkaline conditions to form Boc-glycine methyl ester .

  • Amidation: Boc-glycine methyl ester undergoes condensation with tetrahydrofuran-2-ylmethylamine in ether solvents .

  • Deprotection: Acidic removal of the Boc group yields the final product .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
AmidationTHF, 40–45°C, 0.5–0.8 MPa pressure91.2%
DeprotectionHCl in 1,4-dioxane, 60°C92.4%

Industrial-Scale Production

  • Batch size: Up to 25 kg reported in patent CN102351733A .

  • Purity: ≥95% (HPLC), with residual solvents <0.1% .

Pharmacological and Chemical Applications

Table 3: Structural Analogues and Their Properties

Compound NameMolecular FormulaKey DifferencesBioactivity
2-(Isopropylamino)-N-(THF-2-ylmethyl)acetamideC10H19N2O2\text{C}_{10}\text{H}_{19}\text{N}_2\text{O}_2Bulkier isopropyl groupEnhanced lipophilicity
N-Methyl-N-(THF-2-ylmethyl)acetamideC9H17NO2\text{C}_9\text{H}_{17}\text{NO}_2Lacks methylamino groupReduced receptor affinity

Research Gaps and Future Directions

  • Biological Screening: No in vivo or in vitro activity data are publicly available. Priority should be given to assays targeting GPCRs or ion channels .

  • Synthetic Optimization: Development of enantioselective routes for chiral THF derivatives .

  • Pharmacokinetics: ADMET profiling to evaluate drug-likeness.

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